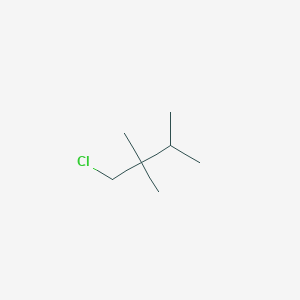
1-Chloro-2,2,3-trimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,3-trimethylbutane is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of trimethylbutane, characterized by the presence of a chlorine atom attached to the first carbon of the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,3-trimethylbutane can be synthesized through the chlorination of 2,2,3-trimethylbutane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired position. The reaction is carried out in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the chlorine radical, which then reacts with the hydrocarbon substrate .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of 2,2,3-trimethylbutane and chlorine gas into a reactor, where the reaction is maintained under optimal temperature and pressure conditions to maximize yield and selectivity. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,2,3-trimethylbutane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2 mechanisms) and elimination reactions (E1 and E2 mechanisms).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, alkoxide ions, and amines can replace the chlorine atom under appropriate conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The primary product is 2,2,3-trimethyl-1-butene, formed through the elimination of hydrogen chloride.
Applications De Recherche Scientifique
1-Chloro-2,2,3-trimethylbutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, chlorinated hydrocarbons like this compound are studied for their potential effects on biological systems and their use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-2,2,3-trimethylbutane in chemical reactions involves the formation of a carbocation intermediate in the case of SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of hydrogen chloride .
Comparaison Avec Des Composés Similaires
1-Bromo-2,2,3-trimethylbutane: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates due to the difference in the leaving group ability.
2-Chloro-2,3,3-trimethylbutane: A positional isomer with the chlorine atom on the second carbon.
Uniqueness: 1-Chloro-2,2,3-trimethylbutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions that are not possible with other isomers or analogs .
Propriétés
Numéro CAS |
6366-36-5 |
|---|---|
Formule moléculaire |
C7H15Cl |
Poids moléculaire |
134.65 g/mol |
Nom IUPAC |
1-chloro-2,2,3-trimethylbutane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3 |
Clé InChI |
DASUPYHSQZJITI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


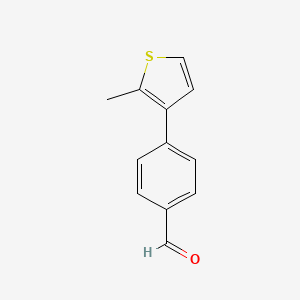
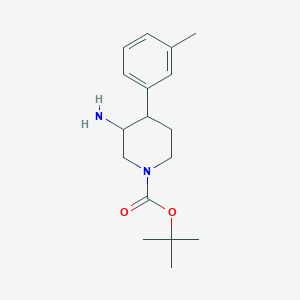
![3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)

![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)
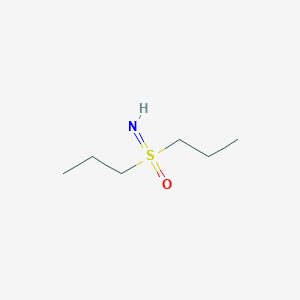
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)

![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)
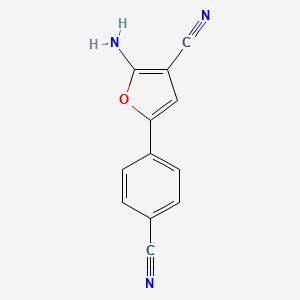

![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)


